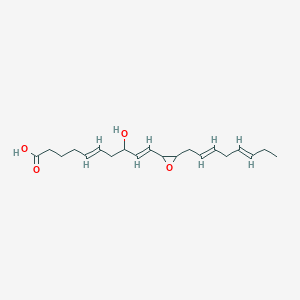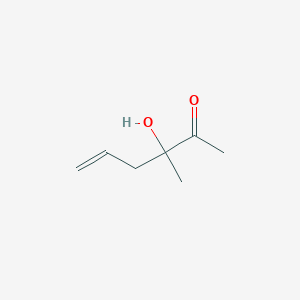
3-Hydroxy-3-methyl-5-hexen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-methyl-5-hexen-2-one (HMH) is a ketone compound that is widely used in the food and fragrance industries. It is a colorless liquid with a fruity odor and is commonly found in fruits such as pineapple, strawberry, and tomato. HMH is also known as leaf alcohol and is used in perfumes and cosmetics as a flavoring agent.
作用機序
The mechanism of action of HMH is not fully understood. However, studies have shown that it acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. HMH also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, HMH has been shown to have antimicrobial properties by inhibiting the growth of various microorganisms.
Biochemical and Physiological Effects
HMH has been shown to have various biochemical and physiological effects. Studies have shown that HMH has antioxidant properties, which can help protect cells from oxidative damage. HMH has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, HMH has been shown to have antimicrobial properties, which can help prevent the growth of harmful microorganisms.
実験室実験の利点と制限
One of the advantages of using HMH in lab experiments is its availability. HMH is readily available and can be synthesized using various methods. In addition, HMH is relatively stable and can be stored for long periods of time. However, one of the limitations of using HMH in lab experiments is its potential toxicity. Studies have shown that HMH can be toxic at high concentrations, and caution should be taken when handling and using this compound.
将来の方向性
There are many potential future directions for the study of HMH. One area of research could be the development of new synthetic methods for HMH. Another area of research could be the study of HMH's potential medicinal properties. Studies could focus on the development of HMH-based drugs for the treatment of various diseases. In addition, studies could focus on the use of HMH as a natural preservative in food products. Overall, the study of HMH has the potential to lead to many exciting discoveries and applications in the future.
合成法
HMH can be synthesized through various methods, including the aldol condensation of acetaldehyde and methyl vinyl ketone, the reaction of acetaldehyde with crotonaldehyde, and the reaction of acetaldehyde with acetone. The most common method of synthesizing HMH is through the aldol condensation of acetaldehyde and methyl vinyl ketone. This method involves the reaction of acetaldehyde with methyl vinyl ketone in the presence of a base catalyst to form HMH.
科学的研究の応用
HMH has been extensively studied for its various applications in the food and fragrance industries. It is commonly used as a flavoring agent in food products such as baked goods, candies, and beverages. HMH is also used in perfumes and cosmetics as a fragrance ingredient. In addition to its use in the food and fragrance industries, HMH has also been studied for its potential medicinal properties. Studies have shown that HMH has antioxidant, anti-inflammatory, and antimicrobial properties, making it a potential candidate for the treatment of various diseases.
特性
CAS番号 |
103084-92-0 |
|---|---|
製品名 |
3-Hydroxy-3-methyl-5-hexen-2-one |
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
3-hydroxy-3-methylhex-5-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-5-7(3,9)6(2)8/h4,9H,1,5H2,2-3H3 |
InChIキー |
SYQRQOOKHDEYLO-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(CC=C)O |
正規SMILES |
CC(=O)C(C)(CC=C)O |
同義語 |
5-Hexen-2-one, 3-hydroxy-3-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



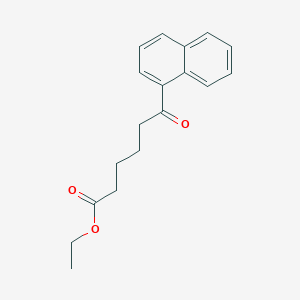
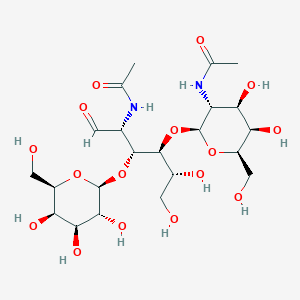
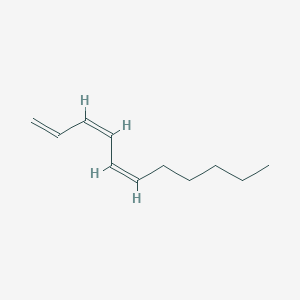
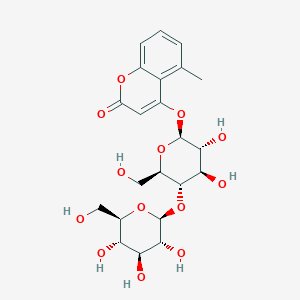
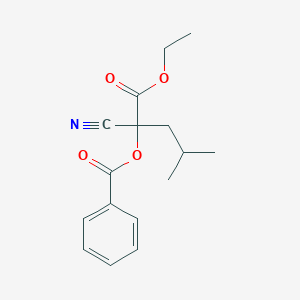
![Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate](/img/structure/B9285.png)
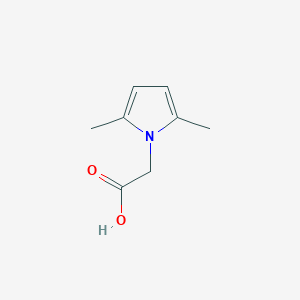
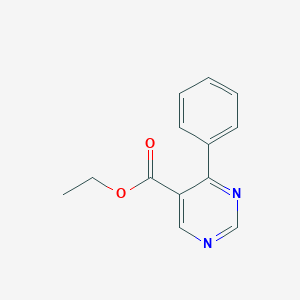
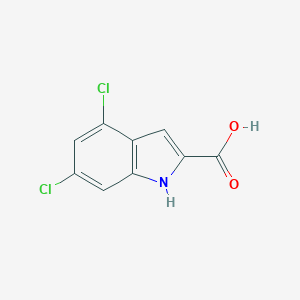
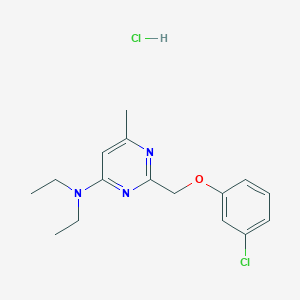
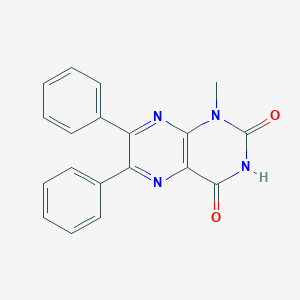
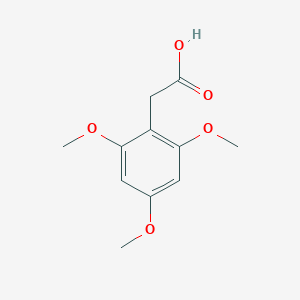
![1H-Naphth[2,3-d]imidazol-2-amine](/img/structure/B9308.png)
